(S)-2-(1-(3-Fluoro-4-phenoxyphenyl)pyrrolidin-2-YL)acetic acid
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Overview
Description
(S)-2-(1-(3-Fluoro-4-phenoxyphenyl)pyrrolidin-2-YL)acetic acid is a chiral compound that features a pyrrolidine ring substituted with a fluoro-phenoxyphenyl group and an acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(1-(3-Fluoro-4-phenoxyphenyl)pyrrolidin-2-YL)acetic acid typically involves the following steps:
Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Fluoro-Phenoxyphenyl Group: This step may involve nucleophilic substitution reactions where a fluoro-phenoxyphenyl halide reacts with the pyrrolidine ring.
Attachment of the Acetic Acid Moiety: This can be done through carboxylation reactions or by using acetic acid derivatives.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the pyrrolidine ring or the phenoxyphenyl group.
Reduction: Reduction reactions could target the fluoro-phenoxyphenyl group or the acetic acid moiety.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially involving the fluoro group or the phenoxyphenyl ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halides, nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce de-fluorinated or hydrogenated products.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: As a probe to study biological pathways.
Medicine: Potential therapeutic applications, such as in the development of new drugs.
Industry: Use in the synthesis of specialty chemicals or materials.
Mechanism of Action
The mechanism of action for this compound would depend on its specific interactions with biological targets. Generally, it may interact with enzymes, receptors, or other proteins, modulating their activity. The molecular targets and pathways involved would need to be identified through experimental studies.
Comparison with Similar Compounds
Similar Compounds
(S)-2-(1-(3-Fluoro-4-phenyl)pyrrolidin-2-YL)acetic acid: Lacks the phenoxy group.
(S)-2-(1-(4-Phenoxyphenyl)pyrrolidin-2-YL)acetic acid: Lacks the fluoro group.
(S)-2-(1-(3-Fluoro-4-phenoxyphenyl)pyrrolidin-2-YL)propionic acid: Has a propionic acid moiety instead of acetic acid.
Uniqueness
The presence of both the fluoro and phenoxy groups in (S)-2-(1-(3-Fluoro-4-phenoxyphenyl)pyrrolidin-2-YL)acetic acid may confer unique properties, such as increased lipophilicity or specific binding affinities, distinguishing it from similar compounds.
Properties
Molecular Formula |
C18H18FNO3 |
---|---|
Molecular Weight |
315.3 g/mol |
IUPAC Name |
2-[(2S)-1-(3-fluoro-4-phenoxyphenyl)pyrrolidin-2-yl]acetic acid |
InChI |
InChI=1S/C18H18FNO3/c19-16-11-14(20-10-4-5-13(20)12-18(21)22)8-9-17(16)23-15-6-2-1-3-7-15/h1-3,6-9,11,13H,4-5,10,12H2,(H,21,22)/t13-/m0/s1 |
InChI Key |
XWFNQQXVPOWMAX-ZDUSSCGKSA-N |
Isomeric SMILES |
C1C[C@H](N(C1)C2=CC(=C(C=C2)OC3=CC=CC=C3)F)CC(=O)O |
Canonical SMILES |
C1CC(N(C1)C2=CC(=C(C=C2)OC3=CC=CC=C3)F)CC(=O)O |
Origin of Product |
United States |
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